molecular formula C9H8N2OS B11771981 N-(Benzo[d]isothiazol-3-yl)acetamide CAS No. 29109-77-1

N-(Benzo[d]isothiazol-3-yl)acetamide

Katalognummer: B11771981
CAS-Nummer: 29109-77-1
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: AAXQROQCUYARLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzo[d]isothiazol-3-yl)acetamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]isothiazol-3-yl)acetamide typically involves the reaction of benzo[d]isothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzo[d]isothiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3-one-1-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Benzo[d]isothiazol-3-one-1-oxides

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

N-(Benzo[d]isothiazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Vergleich Mit ähnlichen Verbindungen

N-(Benzo[d]isothiazol-3-yl)acetamide can be compared with other benzothiazole derivatives, such as:

  • N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(Benzo[d]thiazol-2-yl)-2-morpholinoacetamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Eigenschaften

29109-77-1

Molekularformel

C9H8N2OS

Molekulargewicht

192.24 g/mol

IUPAC-Name

N-(1,2-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)13-11-9/h2-5H,1H3,(H,10,11,12)

InChI-Schlüssel

AAXQROQCUYARLR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.